tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
CAS No.: 939986-12-6
Cat. No.: VC3956847
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939986-12-6 |
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Molecular Formula | C16H24N2O3 |
Molecular Weight | 292.37 g/mol |
IUPAC Name | tert-butyl 4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H24N2O3/c1-12-5-6-14(17-11-12)20-13-7-9-18(10-8-13)15(19)21-16(2,3)4/h5-6,11,13H,7-10H2,1-4H3 |
Standard InChI Key | PCXPQDLRPKMOAD-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES | CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring—a six-membered amine heterocycle—modified at two positions:
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1-position: A tert-butoxycarbonyl (Boc) group, a common protecting group for amines.
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4-position: An ether-linked 5-methylpyridin-2-yl moiety, introducing aromaticity and potential hydrogen-bonding capabilities.
The molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol. The Boc group enhances solubility in organic solvents, while the pyridine ring contributes to polar interactions .
Spectroscopic Characteristics
While experimental spectral data for this specific compound is unavailable, analogous tert-butyl piperidine carboxylates exhibit:
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¹H NMR: Peaks between δ 1.45 ppm (tert-butyl group) and δ 4.00–4.15 ppm (piperidine methine protons adjacent to oxygen) .
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-O of ether) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to install the pyridyloxy group onto the piperidine ring. A representative pathway includes:
Nucleophilic Displacement
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Substrate Preparation: tert-Butyl 4-hydroxypiperidine-1-carboxylate is treated with a base (e.g., NaH) to deprotonate the hydroxyl group.
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Coupling Reaction: Reaction with 2-chloro-5-methylpyridine in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Example Conditions:
Parameter | Value |
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Solvent | Dimethylformamide (DMF) |
Base | Sodium hydride (60%) |
Temperature | 80°C |
Reaction Time | 12–24 hours |
Yield | 50–70% |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu protocol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF improves yields :
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Advantage: Enables coupling of secondary alcohols with pyridine derivatives.
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Typical Yield: 60–75% after column purification.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Process optimization focuses on:
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Solvent Recovery: DMF is replaced with greener alternatives (e.g., 2-methyltetrahydrofuran).
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Catalyst Recycling: Immobilized bases minimize waste generation .
Reactivity and Functionalization
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the primary amine, a critical step in pharmaceutical synthesis:
Optimal Conditions: 4M HCl/dioxane, 25°C, 2 hours .
Pyridine Ring Modifications
The 5-methylpyridin-2-yl group undergoes regioselective reactions:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position.
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Halogenation: N-bromosuccinimide (NBS) in CCl₄ brominates the methyl group .
Applications in Drug Discovery
Kinase Inhibition
Piperidine derivatives with pyridyl ether substituents show promise as kinase inhibitors. For example:
Target Kinase | IC₅₀ (nM) | Therapeutic Area |
---|---|---|
JAK3 | 12.4 | Autoimmune disorders |
EGFR T790M | 8.9 | Non-small cell lung cancer |
The pyridine oxygen mediates hydrogen bonding with kinase hinge regions, while the piperidine ring adopts a chair conformation for optimal binding .
Antibacterial Agents
Structural analogs demonstrate activity against Gram-positive pathogens:
Organism | MIC (μg/mL) | Mechanism |
---|---|---|
S. aureus | 2.5 | Cell wall synthesis inhibition |
E. faecalis | 5.0 | DNA gyrase binding |
The 5-methyl group enhances membrane permeability, as evidenced by logP values of 2.8–3.2 .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, with two exothermic peaks at 225°C and 240°C. Storage recommendations:
Photodegradation
UV exposure (λ = 254 nm) induces N-O bond cleavage, forming:
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Major Degradant: 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (85%).
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity Shift |
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tert-Butyl 3-((pyridin-2-yl)oxy)piperidine-1-carboxylate | Pyridine lacks methyl group | 10-fold reduced kinase inhibition |
tert-Butyl 4-(2-methoxyphenoxy)piperidine-1-carboxylate | Phenoxy vs. pyridyloxy | Improved CNS penetration |
The 5-methyl group in the target compound balances lipophilicity and target engagement .
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